

# Synthesis of Benzyl Benzyloxyacetate: A Detailed Protocol for Laboratory Applications

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## Compound of Interest

Compound Name: Benzyl Benzyloxyacetate

Cat. No.: B142457

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## Application Notes

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of **benzyl benzyloxyacetate**. This compound serves as a versatile building block in organic synthesis and may be of interest to researchers in medicinal chemistry and materials science. The synthetic strategy involves an initial esterification to form benzyl chloroacetate, followed by a Williamson ether synthesis to introduce the benzyloxy group.

The first step is the esterification of benzyl alcohol with chloroacetyl chloride. This reaction proceeds readily to form the intermediate, benzyl chloroacetate. The subsequent Williamson ether synthesis involves the in situ generation of sodium benzyloxide, which then acts as a nucleophile to displace the chloride from benzyl chloroacetate, yielding the final product.

This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. The provided spectroscopic information is based on established values for analogous structures and serves as a guide for the expected analytical results. Proper safety precautions should be observed throughout the experimental procedures, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products in the synthesis of **benzyl benzyloxyacetate**.

Compound	Molecular Formula	Molar Mass ( g/mol )	Physical State	Boiling Point (°C)	Density (g/mL)
Benzyl Alcohol	C <sub>7</sub> H <sub>8</sub> O	108.14	Colorless liquid	205	1.044
Chloroacetyl Chloride	C <sub>2</sub> H <sub>2</sub> Cl <sub>2</sub> O	112.94	Colorless liquid	105	1.42
Benzyl Chloroacetate	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	184.62	Colorless liquid	109-110 (10 mmHg)	1.22
Sodium Hydride (60% disp.)	NaH	24.00	Gray powder	Decomposes	1.396
Benzyl Benzyloxyacetate	C <sub>16</sub> H <sub>16</sub> O <sub>3</sub>	256.29	Colorless oil (Predicted)	-	-

## Experimental Protocols

### Step 1: Synthesis of Benzyl Chloroacetate

This protocol is adapted from a known procedure for the synthesis of benzyl 2-chloroacetate.[\[1\]](#)

Materials:

- Benzyl alcohol (1.0 eq)
- Chloroacetyl chloride (1.5 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
- Dichloromethane (DCM)

- 10% Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Separatory funnel

Procedure:

- To a round-bottom flask containing dichloromethane, add benzyl alcohol (1.0 eq) and N,N-diisopropylethylamine (1.0 eq).
- Cool the mixture in an ice bath.
- Slowly add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 10% aqueous HCl.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloroacetate.

- The crude product can be purified by vacuum distillation to yield a colorless oil (Expected yield: ~66%).<sup>[1]</sup>

## Step 2: Synthesis of Benzyl Benzyloxyacetate (Williamson Ether Synthesis)

This protocol is based on the general principles of the Williamson ether synthesis.<sup>[2][3]</sup>

Materials:

- Benzyl alcohol (1.1 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
- Benzyl chloroacetate (1.0 eq)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Syringe or cannula for transfers
- Separatory funnel

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (or DMF).

- Carefully add sodium hydride (1.1 eq) to the solvent.
- Cool the suspension in an ice bath.
- Slowly add benzyl alcohol (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium benzyloxide.[4][5]
- In a separate flask, dissolve benzyl chloroacetate (1.0 eq) in a minimal amount of anhydrous THF (or DMF).
- Slowly add the benzyl chloroacetate solution to the sodium benzyloxide suspension at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **benzyl benzyloxyacetate**.

## Characterization of Benzyl Benzyloxyacetate

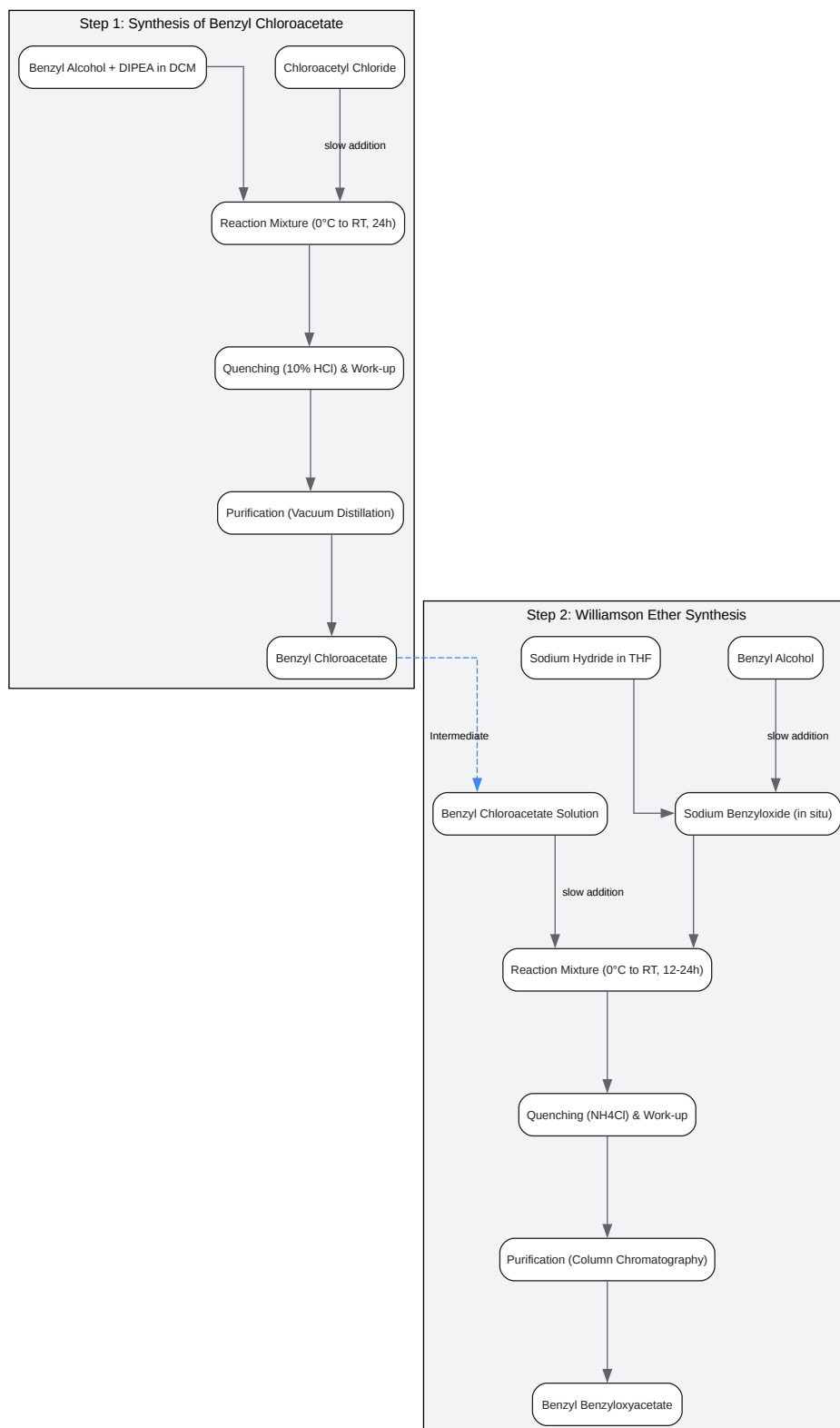
Expected Spectroscopic Data (Predicted based on analogous structures):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  7.30-7.45 (m, 10H, Ar-H)
  - $\delta$  5.20 (s, 2H,  $-\text{COOCH}_2\text{Ph}$ )

- $\delta$  4.65 (s, 2H, -OCH<sub>2</sub>Ph)
- $\delta$  4.15 (s, 2H, -OCH<sub>2</sub>COO-)
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz):
  - $\delta$  169.5 (C=O)
  - $\delta$  137.0 (Ar-C)
  - $\delta$  135.5 (Ar-C)
  - $\delta$  128.8 (Ar-CH)
  - $\delta$  128.6 (Ar-CH)
  - $\delta$  128.4 (Ar-CH)
  - $\delta$  128.2 (Ar-CH)
  - $\delta$  73.5 (-OCH<sub>2</sub>Ph)
  - $\delta$  68.0 (-OCH<sub>2</sub>COO-)
  - $\delta$  67.5 (-COOCH<sub>2</sub>Ph)
- FTIR (neat, cm<sup>-1</sup>):
  - 3030 (aromatic C-H stretch)
  - 2940, 2870 (aliphatic C-H stretch)
  - 1750 (C=O ester stretch)[6]
  - 1210 (C-O ester stretch)
  - 1100 (C-O ether stretch)
  - 740, 700 (aromatic C-H bend)

# Experimental Workflow

Workflow for Benzyl Benzyloxyacetate Synthesis



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Figure 1. Workflow for the two-step synthesis of **benzyl benzyloxyacetate**.

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